2-Bromo-N,N-diethyl-5-fluoroisonicotinamide
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Overview
Description
2-Bromo-N,N-diethyl-5-fluoroisonicotinamide is an organic compound that belongs to the class of isonicotinamides It is characterized by the presence of a bromine atom at the second position, a fluorine atom at the fifth position, and a diethylamino group attached to the nitrogen atom of the isonicotinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethyl-5-fluoroisonicotinamide typically involves the following steps:
Fluorination: The fluorine atom is introduced at the fifth position using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The diethylamino group is introduced through an amidation reaction, where the isonicotinic acid or its derivative is reacted with diethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-diethyl-5-fluoroisonicotinamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, leading to different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted isonicotinamides with different functional groups.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced isonicotinamide derivatives.
Scientific Research Applications
2-Bromo-N,N-diethyl-5-fluoroisonicotinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Material Science: The compound can be used as a building block in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Industrial Applications: The compound can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diethyl-5-fluoroisonicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity through halogen bonding and other interactions. The diethylamino group can contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-diethylisonicotinamide: Lacks the fluorine atom at the fifth position.
2-Fluoro-N,N-diethylisonicotinamide: Lacks the bromine atom at the second position.
N,N-Diethyl-5-fluoroisonicotinamide: Lacks the bromine atom at the second position.
Uniqueness
2-Bromo-N,N-diethyl-5-fluoroisonicotinamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
Properties
IUPAC Name |
2-bromo-N,N-diethyl-5-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O/c1-3-14(4-2)10(15)7-5-9(11)13-6-8(7)12/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLBBRSELAPDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=NC=C1F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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